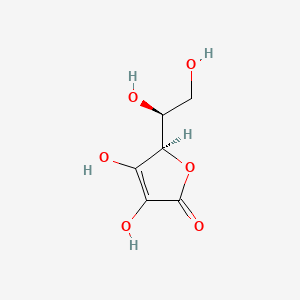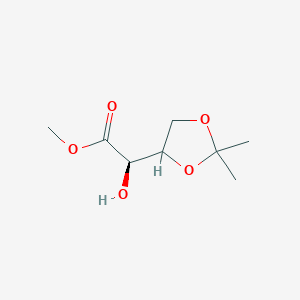
Methyl 3,4-O-isopropylidene-L-threonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-O-isopropylidene-L-threonate can be synthesized through various synthetic routes. One common method involves the protection of L-threonic acid with isopropylidene to form the 3,4-O-isopropylidene derivative, followed by esterification with methanol . The reaction typically requires acidic conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar protection and esterification techniques. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-isopropylidene-L-threonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications in research and industry .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,4-O-isopropylidene-L-threonate is extensively used in scientific research, particularly in glycobiology . It serves as a biochemical reagent for studying the structure, synthesis, and biological functions of sugars. Additionally, it is employed in the synthesis of chiral β-lactams and other complex molecules . Its applications extend to biomedicine and biotechnology, where it is used in the development of pharmaceutical drugs targeting specific pathological states.
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-L-threonate involves its interaction with specific molecular targets and pathways. In glycobiology, it plays a role in the enzymology of glycan formation and degradation, as well as protein-glycan recognition . The compound’s effects are mediated through its ability to modify glycan structures, influencing various biological processes .
Comparison with Similar Compounds
Methyl 3,4-O-isopropylidene-L-threonate can be compared with other similar compounds such as L-threonic acid hemicalcium salt, (S)-3,4-Dihydroxybutyric acid lithium salt hydrate, and 2-hydroxysuccinic acid methyl ester . These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique in its extensive use in glycobiology and its role in the synthesis of complex molecules .
List of Similar Compounds
- L-threonic acid hemicalcium salt
- (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
- 2-hydroxysuccinic acid methyl ester
Properties
IUPAC Name |
methyl (2R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFASCPVVJBLRD-PRJDIBJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@H](C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

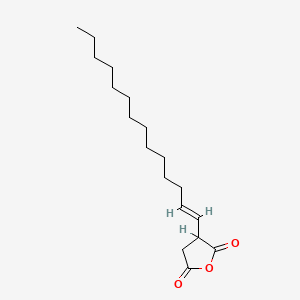

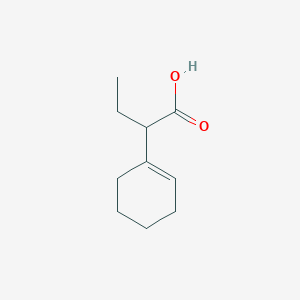

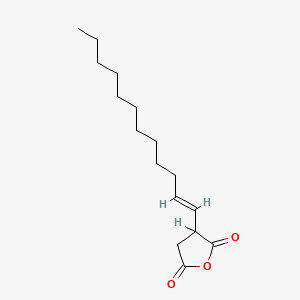

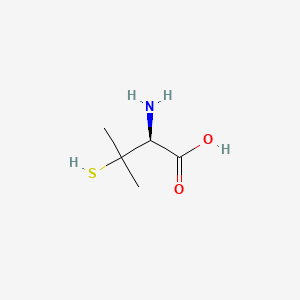
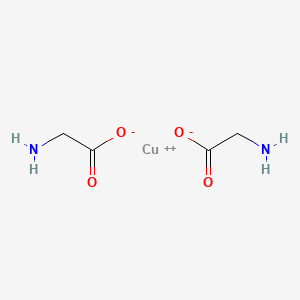

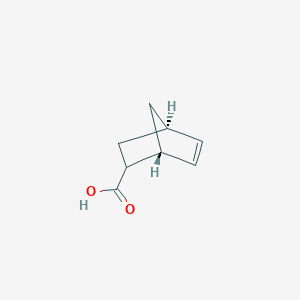
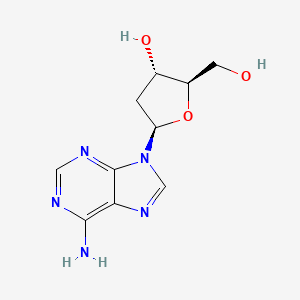
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
